1,2-Dibromo-3,5-difluorobenzene
Overview
Description
1,2-Dibromo-3,5-difluorobenzene is an organic compound with the molecular formula C6H2Br2F2 and a molecular weight of 271.88 g/mol . It is a derivative of benzene, where two bromine atoms and two fluorine atoms are substituted at the 1,2 and 3,5 positions, respectively. This compound is typically a white to light yellow crystalline solid with a melting point of 36°C and a boiling point of 209°C .
Mechanism of Action
Target of Action
1,2-Dibromo-3,5-difluorobenzene is a chemical compound used primarily as a building block in organic synthesis
Mode of Action
The compound interacts with its targets through a process known as nucleophilic aromatic substitution. In this reaction, a nucleophile, a species rich in electrons, attacks the aromatic ring of this compound, leading to the substitution of one or both bromine atoms. The presence of the electron-withdrawing fluorine atoms on the ring enhances the reactivity of the bromine atoms, making them more susceptible to substitution .
Biochemical Pathways
As a synthetic intermediate, this compound doesn’t directly participate in biochemical pathways. Instead, it’s used to synthesize other compounds that may have biological activity. The specific pathways affected would depend on the final compound synthesized using this compound as a building block .
Pharmacokinetics
Like other small organic molecules, its bioavailability would likely be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can participate in hydrogen bonding .
Result of Action
The molecular and cellular effects of this compound are not well-defined due to its role as a synthetic intermediate. The effects would largely depend on the final compound synthesized using it as a building block. It’s worth noting that the compound, like other halogenated aromatic compounds, could potentially be reactive and cytotoxic .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s sensitive to light, heat, and air, and may decompose under these conditions . Therefore, it’s typically stored in a dark place under an inert atmosphere at room temperature . Additionally, its reactivity in chemical reactions can be influenced by the solvent used, the temperature, and the presence of a catalyst .
Preparation Methods
1,2-Dibromo-3,5-difluorobenzene can be synthesized through a multi-step process involving halogenation reactions. The common preparation method involves the following steps :
Fluorination: 1,3-dibromobenzene is fluorinated with hydrogen fluoride in the presence of an acidic catalyst to obtain 1,2-dibromo-3-fluorobenzene.
Bromination: The resulting 1,2-dibromo-3-fluorobenzene is further brominated with hydrogen fluoride under acidic conditions to produce this compound.
Chemical Reactions Analysis
1,2-Dibromo-3,5-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts for cross-coupling reactions, and hydrogen fluoride for halogenation reactions.
Scientific Research Applications
1,2-Dibromo-3,5-difluorobenzene has several applications in scientific research and industry :
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals.
Material Science: It is employed in the synthesis of materials such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs).
Catalysis: It serves as a catalyst in certain organic synthesis reactions.
Comparison with Similar Compounds
1,2-Dibromo-3,5-difluorobenzene can be compared with other similar compounds, such as:
1,4-Dibromo-2,5-difluorobenzene: This compound has bromine and fluorine atoms at different positions on the benzene ring, leading to different reactivity and applications.
1,3-Dibromo-2,5-difluorobenzene: Similar to this compound, but with bromine and fluorine atoms at the 1,3 and 2,5 positions, respectively.
These comparisons highlight the unique positioning of halogen atoms in this compound, which influences its chemical properties and applications.
Properties
IUPAC Name |
1,2-dibromo-3,5-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABNJPUNFZFOJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905919 | |
Record name | 1,2-Dibromo-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139215-43-3, 10105-60-9 | |
Record name | 1,2-Dibromo-3,5-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139215-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dibromo-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,2-Dibromo-3,5-difluorobenzene useful in organic synthesis?
A: this compound serves as a versatile building block in organic synthesis due to its ability to undergo site-selective Suzuki-Miyaura reactions. [, ] This selectivity allows for the controlled introduction of different aryl groups onto the molecule.
Q2: How can researchers synthesize difluorinated ortho-terphenyls using this compound?
A: Researchers successfully synthesized difluorinated ortho-terphenyls through a one-pot Suzuki-Miyaura reaction. [] Reacting this compound with two equivalents of arylboronic acids yields the desired difluorinated ortho-terphenyls. Furthermore, using one equivalent of an arylboronic acid allows for the site-selective synthesis of 2-bromo-3,5-difluoro-biphenyls, which can be further functionalized. [] This method provides a straightforward route to a variety of difluorinated ortho-terphenyls, which are valuable compounds in materials science and medicinal chemistry.
Q3: Besides Suzuki-Miyaura reactions, are there other coupling reactions where this compound exhibits site-selectivity?
A: While the provided abstracts don't delve into other reactions, one abstract mentions site-selective Sonogashira reactions with this compound. [] This suggests that the compound's site-selectivity might extend to other palladium-catalyzed coupling reactions, opening possibilities for diverse molecular constructions.
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